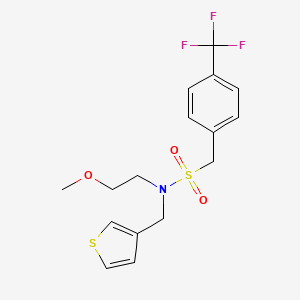

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a derivative of methanesulfonamide, which is a functional group characterized by the presence of a sulfonamide moiety attached to a methane group. This particular derivative includes additional substituents such as a methoxyethyl group, a thiophen-3-ylmethyl group, and a trifluoromethylphenyl group, which may contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of related methanesulfonamide derivatives often involves the reaction of N,N-dichlorophenylmethanesulfonamide with various electrophiles, as demonstrated in the synthesis of phenyl-N-(2,2,2-trichloroethylidene)methanesulfonamide . Additionally, the Sonogashira cross-coupling reaction has been employed to synthesize compounds such as N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, which suggests that a similar approach could be used for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives can be complex, with the potential for various conformations and self-association in solution. For instance, trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide has been shown to form cyclic dimers in inert solvents and chain associates via hydrogen bonding in crystal form . Similarly, trifluoro-N-(2-phenylacetyl)methanesulfonamide exists in two conformers and forms cyclic and chain dimers through hydrogen bonding . These findings suggest that the molecular structure of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide could also exhibit interesting conformational dynamics and self-association behavior.

Chemical Reactions Analysis

Methanesulfonamide derivatives can participate in various chemical reactions. The high reactivity of phenyl-N-(2,2,2-trichloroethylidene)methanesulfonamide was demonstrated through alkylation reactions with aromatic compounds such as toluene and thiophene . The reactivity of the compound under analysis could similarly be explored through reactions with electrophiles or nucleophiles, potentially leading to a range of products with diverse chemical functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives can be influenced by their molecular structure and substituents. For example, the proton-donating ability of trifluoro-N-(2-phenylacetyl)methanesulfonamide has been studied, revealing its strength as a hydrogen bond donor and its pKa in methanol . The presence of a trifluoromethyl group, as seen in the compound of interest, could also affect its acidity and solubility. The physical properties such as melting point, boiling point, and solubility in various solvents would be important to characterize for a comprehensive understanding of this compound.

Wissenschaftliche Forschungsanwendungen

Structural Studies and Molecular Interactions

A study conducted by Dey et al. (2015) on nimesulide derivatives, including structural analysis through X-ray powder diffraction and Hirshfeld surface analysis, provides insights into the effect of substitution on supramolecular assembly. This research demonstrates the importance of molecular structure in the design and development of new compounds with potential applications in materials science and drug design (Dey et al., 2015).

Proton-Donating Ability and Conformations

Research by Oznobikhina et al. (2009) explored the proton-donating ability and conformations of trifluoro-N-(2-phenylacetyl)methanesulfonamide. Understanding these chemical properties can aid in predicting the behavior of similar compounds in various chemical environments, contributing to the fields of catalysis and organic synthesis (Oznobikhina et al., 2009).

Stereoselective Microbial Reduction

Patel et al. (1993) demonstrated the stereoselective microbial reduction of a sulfonamide derivative to produce a chiral intermediate. This process showcases the application of biocatalysis in the stereoselective synthesis of complex molecules, offering a greener alternative to traditional chemical synthesis (Patel et al., 1993).

Electrophilic Alkylation and Nucleophilic Allylation

Sato et al. (1987) studied methoxy(phenylthio)methane as a synthon for electrophilic alkylation and nucleophilic allylation, highlighting the versatility of similar compounds in synthetic organic chemistry (Sato et al., 1987).

Synthesis and Characterization Techniques

Research on the synthesis and characterization of related compounds, such as diethyltin(methoxy)methanesulfonate derivatives, by Shankar et al. (2011), underscores the significance of synthetic methodologies and structural characterization in the development of new materials with potential applications in catalysis, drug delivery, and material science (Shankar et al., 2011).

Safety And Hazards

While MTTP has shown promise in preclinical studies, safety assessments are crucial. Researchers must evaluate its toxicity, potential side effects, and metabolic pathways. Always handle MTTP with appropriate precautions in the laboratory.

Zukünftige Richtungen

Future research should focus on optimizing MTTP’s pharmacokinetic properties, exploring its therapeutic potential, and assessing its safety profile. Collaborative efforts across disciplines will contribute to its successful development as a novel drug candidate.

Please note that this analysis is based on available literature, and further studies may provide additional insights into MTTP’s properties and applications.

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3NO3S2/c1-23-8-7-20(10-14-6-9-24-11-14)25(21,22)12-13-2-4-15(5-3-13)16(17,18)19/h2-6,9,11H,7-8,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVDUGKVAZUADE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2525093.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid](/img/structure/B2525098.png)

![pyrrolo[2,1-b]thiazole-7-carboxylic Acid](/img/structure/B2525099.png)

![2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B2525103.png)

![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2525104.png)

![2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525109.png)

![N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2525112.png)

![2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2525113.png)

![N~3~-(3-ethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2525115.png)